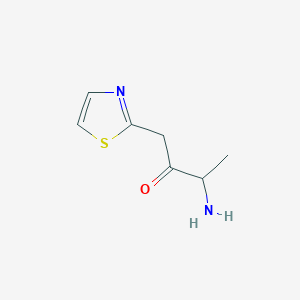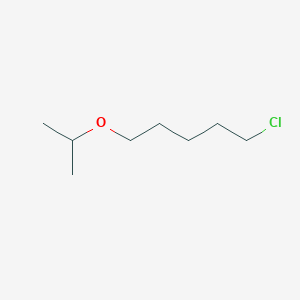
1-Chloro-5-(propan-2-yloxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-(propan-2-yloxy)pentane is an organic compound with the molecular formula C₈H₁₇ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an isopropoxy group attached to a pentane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(propan-2-yloxy)pentane can be synthesized through the reaction of 1-chloropentane with isopropanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, allowing the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-5-(propan-2-yloxy)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or ketones under strong oxidizing conditions.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Corresponding ethers, amines, or thiols.
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-(propan-2-yloxy)pentane is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving the modification of biological molecules or as a probe to investigate biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-Chloro-5-(propan-2-yloxy)pentane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the ether linkage can participate in oxidation and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5-(methoxy)pentane: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Chloro-5-(ethoxy)pentane: Contains an ethoxy group instead of an isopropoxy group.
1-Chloro-5-(butoxy)pentane: Features a butoxy group in place of the isopropoxy group.
Uniqueness: 1-Chloro-5-(propan-2-yloxy)pentane is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific synthetic and industrial applications .
Eigenschaften
Molekularformel |
C8H17ClO |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
1-chloro-5-propan-2-yloxypentane |
InChI |
InChI=1S/C8H17ClO/c1-8(2)10-7-5-3-4-6-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
NWDFINNWCXIOQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


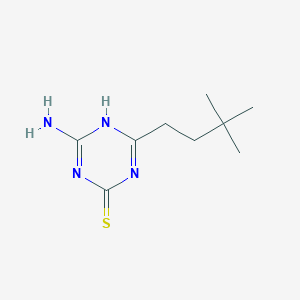
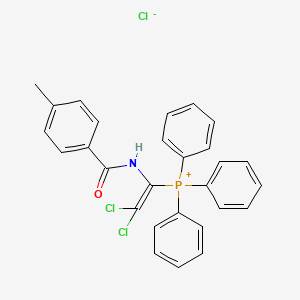


![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)

![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
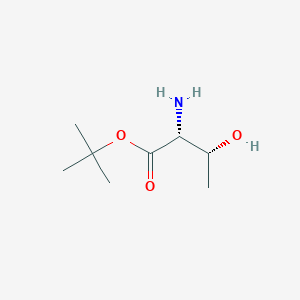
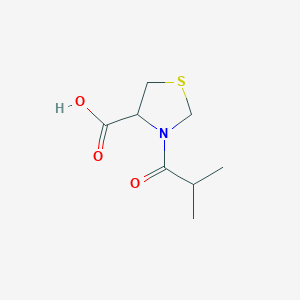
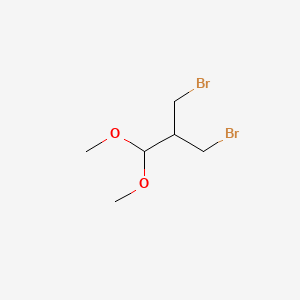
methanol](/img/structure/B13155783.png)

![1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
